molecular formula C6H5BrO2 B057236 2-Bromo-1-furan-2-yl-ethanone CAS No. 15109-94-1

2-Bromo-1-furan-2-yl-ethanone

Cat. No. B057236
CAS RN: 15109-94-1
M. Wt: 189.01 g/mol
InChI Key: UIALGUXSAGHRLD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Bromo-1-furan-2-yl-ethanone and related compounds has been a subject of interest due to their potential applications in organic synthesis and medicinal chemistry. An efficient and convenient procedure involves the use of ultrasound irradiation to facilitate the synthesis of 2-alkyl-2-alkoxy-1,2-di(furan-2-yl)ethanone, showing advantages such as higher yields and shorter reaction times compared to conventional methods (Zhang et al., 2007). Additionally, palladium acetate-catalyzed cyclization reactions have been employed for synthesizing furan-2(5H)-one derivatives, illustrating the versatility of bromo- and furan-containing compounds in synthetic chemistry (Gu et al., 2007).

Molecular Structure Analysis

Investigations into the molecular structure of compounds similar to 2-Bromo-1-furan-2-yl-ethanone, such as various enaminones and their analogues, reveal intricate hydrogen bonding patterns. These studies show the importance of secondary amine and carbonyl interactions in stabilizing the molecular structure through intra- and intermolecular hydrogen bonds, as well as weak C-H...Br interactions that link molecules into chains (Balderson et al., 2007).

Chemical Reactions and Properties

The reactivity of 2-Bromo-1-furan-2-yl-ethanone derivatives has been explored through various chemical reactions, including palladium-catalyzed cyclization and substitution reactions. These reactions demonstrate the compound's utility as a synthetic intermediate, capable of undergoing transformations to produce a wide range of functionalized molecules (Gill et al., 2008).

Physical Properties Analysis

While specific studies on the physical properties of 2-Bromo-1-furan-2-yl-ethanone are scarce, related research on furan and bromo-substituted compounds provides insights into their behavior. For instance, crystal structure analysis of related molecules has shed light on their solid-state geometry, hydrogen bonding, and π-π interactions, which are crucial for understanding the physical characteristics of these compounds (Rodi et al., 2013).

Chemical Properties Analysis

The chemical properties of 2-Bromo-1-furan-2-yl-ethanone derivatives, such as their electrophilic and nucleophilic reactivity patterns, are influenced by the presence of the bromo- and furan- functional groups. These groups participate in various chemical reactions, including oxidations, reductions, and nucleophilic substitutions, highlighting the compound's versatility in organic synthesis (Xu et al., 2006).

Scientific Research Applications

  • Furan Platform Chemicals

    • Field : Green Chemistry
    • Application : Furan platform chemicals (FPCs) are directly available from biomass (furfural and 5-hydroxy-methylfurfural). They are used to synthesize a spectacular range of compounds economically from biomass .
    • Methods : The manufacture and uses of FPCs involve the replacement of traditional resources such as crude oil with biomass. This requires the workhorse of chemical reactants and petroleum refineries to be replaced with biorefineries .
    • Results : The main purpose of the present article is to show the spectacular range of compounds that can be economically synthesized from biomass via FPCs .
  • Use of 1-(Furan-2-yl)ethanone

    • Field : Food Chemistry
    • Application : 2-Acetylfuran (2-Furyl methyl ketone), an important flavour compound or intermediate in foods, is isolated from essential oils, sweet corn products, fruits and flowers .
    • Methods : 2-Acetylfuran can be formed from glucose and glycine by Maillard reaction .
    • Results : 2-Acetylfuran can be used to synthesis Cefuroxime .
  • Synthesis of Cefuroxime

    • Field : Pharmaceutical Chemistry
    • Application : 2-Acetylfuran, which is similar to 2-Bromo-1-furan-2-yl-ethanone, can be used to synthesize Cefuroxime, a widely used antibiotic .
    • Methods : The synthesis of Cefuroxime involves several steps, including the reaction of 2-Acetylfuran with other reagents .
    • Results : The end product, Cefuroxime, is a cephalosporin antibiotic that is commonly used to treat a variety of bacterial infections .
  • Indole Derivatives

    • Field : Medicinal Chemistry
    • Application : Indole derivatives, which can be synthesized from furan compounds, possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
    • Methods : The synthesis of indole derivatives involves several steps, including the reaction of furan compounds with other reagents .
    • Results : The end products, indole derivatives, have shown promising results in various biological applications .

Safety And Hazards

The compound is classified as dangerous, with hazard statements indicating that it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, and using personal protective equipment .

Future Directions

While specific future directions for 2-Bromo-1-furan-2-yl-ethanone are not mentioned in the search results, the ongoing advancements in the synthesis of furan compounds suggest a promising future for this field .

properties

IUPAC Name

2-bromo-1-(furan-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrO2/c7-4-5(8)6-2-1-3-9-6/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIALGUXSAGHRLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90383536
Record name 2-Bromo-1-furan-2-yl-ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90383536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1-furan-2-yl-ethanone

CAS RN

15109-94-1
Record name 2-Bromo-1-furan-2-yl-ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90383536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a 5 liter round bottomed flask is added 2-acetylfuran (440 grams, 4 moles) and 2.4 liters of ethyl ether at 5 C in an ice bath. To this solution is added, dropwise over a period of two hours, with vigorous stirring, 230 mL bromine (713 grams, 4.46 moles). After the bromine addition is complete, the reaction mixture is stirred for an additional two hours, and then quenched with the addition of 300 mL of water. The mixture is then allowed to separate overnight, and the ether layer is washed with water (3×300 mL), dried over magnesium sulfate, and filtered. Removal of the solvent affords the title product having 1H-NMR (CDCl3) delta 7.53 (t, 1J, J=0.72 Hz), 7.21 (d, 1H, J=3.68 Hz), 6.46 (dd, 1H, J=3.66 Hz and 1.48 Hz), 4.20 (s, 2H). 13C (CDCl3 189.22, 150.12, 147.61, 119.42, 112.93, 30.46 ppm.
Quantity
440 g
Type
reactant
Reaction Step One
Quantity
2.4 L
Type
solvent
Reaction Step One
Quantity
230 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Bromine (71.14 ml, 1.39 mol) is added dropwise over 1 hour to a solution of 117.59 g (1.07 mol) of 2-acetylfuran (1) in a mixture of 900 ml of either and 400 ml of 1,4-dioxane, at 0° C. under a nitrogen atmosphere. The reaction is warmed to ambient temperature and stirred for 18 hours, then quenched with 1.1 liter of saturated aqueous ammonium chloride and extracted with chloroform. The organic layer is dried over anhydrous magnesium sulfate and concentrated in vacuo to give a dark oil. Flash-chromatography on neutral silica gel using chloroform as eluent followed by distillation using a Kugelruhr apparatus gives 190.81 g (94%) of compound 2 as a light yellow oil, boiling point 85° C. (0.30 mmHg).
Quantity
71.14 mL
Type
reactant
Reaction Step One
Quantity
117.59 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
94%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
29
Citations
E Alipour, NM Hosseini, F Panah, SK Ardestani… - Journal of …, 2011 - hindawi.com
Quinolone are a class of potent broad-spectrum antibacterial drugs that target the bacterial type II DNA topoisomerases (DNA gyrase) and topoisomerase IV. In the present study, the …
Number of citations: 8 www.hindawi.com
ÖÖ Güven, H Tahtacı, N Altanlar, H Alıcı - ChemistrySelect, 2022 - Wiley Online Library
… To obtain 2-bromo-1-furan-2-yl-ethanone (11), 1-furan-2-yl-ethanone (10) was brominated with bromine in dioxane-ether mixture. Dehydrohalogenation between compound (11) and 1H…
S Laufer, HG Striegel, K Neher… - Archiv der …, 1997 - Wiley Online Library
The aim of our study was to investigate structure activity relationship following the replacement of the 6‐phenyl substituent at the 6,7‐diaryl‐2,3‐dihydropyrrolizine template by various …
Number of citations: 41 onlinelibrary.wiley.com
DRS Laurent, JL Romine - Synthesis, 2009 - thieme-connect.com
Synthetic access to oxazolyl-substituted heterocycles including oxazolylimidazoles,-thiazoles, and-oxazoles is gained from a masked α-halo ketone attached to the 2-position of the …
Number of citations: 5 www.thieme-connect.com
W Huang, T Zuo, X Luo, H Jin, Z Liu… - Chemical biology & …, 2013 - Wiley Online Library
Compound 1 ( VEC ‐5) was identified as a potent small‐molecular HIV ‐1 viron infectivity factor inhibitor that targets the viron infectivity factor–Elongin C interaction. A structure–activity …
Number of citations: 55 onlinelibrary.wiley.com
SJ Sabounchei, V Jodaian, S Salehzadeh… - Helvetica Chimica …, 2010 - Wiley Online Library
Reactions of phosphonium ylides (4‐MeC 6 H 4 ) 3 PCHC(O)(2‐C 4 H 3 S) (tptpy), Ph 3 PCHC(O)(2‐C 4 H 3 O) (fppy), and (4‐MeC 6 H 4 ) 3 PCHC(O)(4‐BrC 6 H 4 ) (bbtppy) with …
Number of citations: 9 onlinelibrary.wiley.com
M Nasr-Esfahani… - The Journal of …, 2014 - ACS Publications
An efficient, atom-economical, and regioselective synthesis of a wide range of 1,4-disubstituted 1,2,3-triazoles in excellent yields has been achieved via a one-pot three-component …
Number of citations: 76 pubs.acs.org
K Bahrami, MS Arabi - New Journal of Chemistry, 2016 - pubs.rsc.org
A copper immobilized ferromagnetic nanoparticle triazine dendrimer (FMNP@TD–Cu(II)) has been demonstrated for the first time as a recoverable and reusable heterogeneous …
Number of citations: 41 pubs.rsc.org
D Lapointe, T Markiewicz, CJ Whipp… - The Journal of …, 2011 - ACS Publications
The challenge of achieving selective and predictable functionalizations at C−H bonds with complex poly(hetero)aromatic substrates was addressed by two different approaches. Site-…
Number of citations: 169 pubs.acs.org
DA Patrick, T Wenzler, S Yang, PT Weiser… - Bioorganic & medicinal …, 2016 - Elsevier
2-(2-Benzamido)ethyl-4-phenylthiazole (1) was one of 1035 molecules (grouped into 115 distinct scaffolds) found to be inhibitory to Trypanosoma brucei, the pathogen causing human …
Number of citations: 36 www.sciencedirect.com

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